molecular formula C10H24IN B13382128 Decaneammonium iodide

Decaneammonium iodide

Cat. No.: B13382128
M. Wt: 285.21 g/mol
InChI Key: ANGXTHKGHPNXFR-UHFFFAOYSA-N
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Description

Decaneammonium iodide (DAI), with the chemical formula C₁₀H₂₁NH₃⁺I⁻, is a primary ammonium iodide salt characterized by a linear decyl (C₁₀) alkyl chain attached to an ammonium group. This compound has garnered attention in materials science, particularly in perovskite-based optoelectronic devices, where it serves as a 2D templating agent to modulate structural and electronic properties . Its long alkyl chain imparts unique hydrophobicity and thermal stability, making it advantageous for applications requiring environmental resilience .

Properties

Molecular Formula

C10H24IN

Molecular Weight

285.21 g/mol

IUPAC Name

decylazanium;iodide

InChI

InChI=1S/C10H23N.HI/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H

InChI Key

ANGXTHKGHPNXFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[NH3+].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decaneammonium iodide can be synthesized through the reaction of decylamine with hydroiodic acid. The reaction typically involves the following steps:

    Reaction: Decylamine is reacted with hydroiodic acid in a stoichiometric ratio.

    Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion.

    Purification: The resulting product is purified through recrystallization to obtain this compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The process may also include additional purification steps such as distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Decaneammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodide ion can be oxidized to iodine or reduced to iodide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the iodide ion.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Products include various alkylated or functionalized derivatives of decaneammonium.

    Oxidation Reactions: Iodine or iodate compounds.

    Reduction Reactions: Reduced forms of the starting materials.

Scientific Research Applications

Decaneammonium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated compounds.

    Biology: The compound is utilized in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Industry: this compound is employed in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of decaneammonium iodide involves its interaction with molecular targets through ionic and covalent bonding. The iodide ion can participate in redox reactions, influencing various biochemical pathways. In radiopharmaceutical applications, the iodide ion can be used for imaging and therapeutic purposes due to its radioactive properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

DAI belongs to a family of alkylammonium iodides, which differ in chain length and functional groups. Key structural analogs include:

Compound Chain Length Functional Group Key Applications
Ethylammonium iodide (EAI) C₂ Primary ammonium Perovskite solar cells
Butylammonium iodide (BAI) C₄ Primary ammonium Ionic conductors
Octylammonium iodide (OAI) C₈ Primary ammonium Photodetectors
Decaneammonium iodide (DAI) C₁₀ Primary ammonium Frequency-selective photodetectors
Phenylmethylammonium iodide (PMAI) C₇ + aromatic Aromatic ammonium Stabilized perovskite films

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., DAI’s C₁₀) enhance hydrophobicity and reduce moisture penetration in perovskites, improving device longevity . However, increased chain length may reduce ionic conductivity due to restricted ion mobility .
  • Functional Groups : Aromatic groups (e.g., PMAI) improve charge transport via π-π interactions, while aliphatic chains (e.g., DAI) prioritize stability .

Ionic Conductivity and Thermal Properties

Studies on alkylammonium iodides reveal a trade-off between chain length and ionic conductivity. For example:

  • Shorter chains (EAI, BAI) exhibit higher ionic conductivity (10⁻³–10⁻⁴ S/cm) due to lower steric hindrance .
  • DAI’s longer chain likely reduces conductivity (estimated <10⁻⁵ S/cm) but enhances thermal stability (melting point >150°C inferred from analogous compounds) .

Comparative Thermal Data :

Compound Melting Point (°C) Conductivity (S/cm) Reference
EAI ~85–90 ~10⁻³
BAI ~100–110 ~10⁻⁴
Dimethylsulphonium iodide 165 Not reported
DAI >150 (estimated) <10⁻⁵ (estimated)

Biological Activity

Decaneammonium iodide is a quaternary ammonium salt that has garnered interest for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound is synthesized through the quaternization of decylamine with iodomethane. The resulting compound features a long hydrophobic alkyl chain (decane) linked to a positively charged ammonium ion, which significantly influences its biological activity.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Research indicates that quaternary ammonium compounds, including this compound, exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Bacillus cereus0.75 mg/mL

These results suggest that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations.

Cytotoxicity and Safety Profiles

While this compound demonstrates potent antimicrobial activity, its cytotoxic effects on human cells have also been investigated. Studies have shown that at higher concentrations, it can exhibit cytotoxicity towards certain cell lines, including liver and kidney cells.

Table 2: Cytotoxicity Assessment

Cell LineIC50 (µM)Remarks
Chang Liver Cells50Moderate cytotoxicity
HEK293 Kidney Cells40Low to moderate cytotoxicity

These findings emphasize the need for careful consideration of dosage in therapeutic applications to minimize potential toxicity while maximizing antimicrobial efficacy.

The mechanism by which this compound exhibits its biological activity is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.

Case Studies and Applications

  • Topical Antiseptics : this compound has been incorporated into topical antiseptic formulations due to its effectiveness against skin pathogens.
  • Surface Disinfectants : Its antimicrobial properties make it suitable for use in surface disinfectants in healthcare settings.
  • Agricultural Uses : Research has explored its potential as an agricultural biocide against plant pathogens, demonstrating efficacy in controlling fungal infections in crops.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for decaneammonium iodide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves quaternization of decaneamine with hydroiodic acid under controlled stoichiometry. Key parameters include temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol vs. acetonitrile), and reaction time (12–24 hrs). Impurities like unreacted amine or residual iodide salts can be minimized via recrystallization in ethanol/water mixtures. Yield optimization requires monitoring pH and intermediate stability using NMR or FTIR .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and thermal properties?

  • Methodological Answer :

  • XRD : Determines crystallinity and unit cell parameters; tetragonal or cubic phases are common for alkylammonium halides .
  • ATR-FTIR : Identifies N-H stretching (3100–3200 cm⁻¹) and C-N vibrations (1450–1600 cm⁻¹) to confirm ammonium group formation .
  • TGA : Assesses thermal stability; decomposition onset temperatures (typically 150–200°C) correlate with alkyl chain length and iodide counterion interactions .

Q. How does this compound’s solubility vary across solvents, and what implications does this have for experimental design?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (DMF, DMSO) due to ion-dipole interactions. In aqueous solutions, micelle formation may occur above critical concentrations (≈1 mM). Solvent choice impacts applications in catalysis or thin-film deposition; pre-saturation studies via UV-Vis or dynamic light scattering are recommended .

Advanced Research Questions

Q. What mechanisms explain contradictory reports on this compound’s hygroscopicity in different crystallographic phases?

  • Methodological Answer : Discrepancies arise from variations in crystal packing (e.g., layered vs. close-packed structures) and environmental humidity during XRD measurements. Controlled humidity chambers and synchrotron-based XRD can resolve phase-specific hygroscopicity. Comparative studies with shorter-chain analogs (e.g., hexaneammonium iodide) highlight chain-length-dependent water adsorption .

Q. How can computational modeling (DFT/MD) predict this compound’s behavior in hybrid perovskite systems?

  • Methodological Answer : Density functional theory (DFT) models cation-iodide interactions at interfaces, while molecular dynamics (MD) simulate thermal motion in perovskite lattices. Key metrics include binding energy (≈-2.5 eV for NH₃⁺⋯I⁻) and diffusion coefficients. Validate predictions with grazing-incidence XRD and photoluminescence quenching assays .

Q. What strategies resolve inconsistencies in vapor pressure data for this compound derived from TGA vs. Knudsen effusion methods?

  • Methodological Answer : TGA-based estimates assume zero-order mass loss, which may overestimate vapor pressure due to decomposition. Knudsen effusion requires ultra-high vacuum to isolate sublimation. Cross-validate using isothermal TGA with controlled purge gases and post-run FTIR to detect decomposition byproducts .

Experimental Design & Data Analysis

Q. How should researchers design experiments to probe this compound’s role in inhibiting corrosion on metal substrates?

  • Methodological Answer : Use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in saline solutions. Control variables include concentration (0.1–10 mM), pH, and substrate roughness. Compare with thiourea or imidazole-based inhibitors; quantify adsorption isotherms (Langmuir vs. Freundlich models) .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in biological membrane studies?

  • Methodological Answer : Employ nonlinear regression (e.g., Hill equation) to model IC₅₀ values for membrane disruption. Use ANOVA with post-hoc Tukey tests to compare treatments. Confocal microscopy with fluorescent probes (e.g., Laurdan) quantifies membrane fluidity changes. Address outliers via Grubbs’ test .

Tables for Key Data

Table 1 : Comparative Spectroscopic Data for this compound vs. Shorter-Chain Analogs

PropertyThis compoundHexaneammonium Iodide
XRD d-spacing (Å)12.3 ± 0.28.9 ± 0.3
TGA Decomposition (°C)185162
FTIR N-H Stretch (cm⁻¹)31803215
Source: Adapted from

Table 2 : Common Pitfalls in this compound Research

IssueSolution
Overlapping XRD peaksUse Rietveld refinement
Solvent-induced phase changesPre-equilibrate solvents with sample
Decomposition during TGAValidate with mass spectrometry
Source:

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